molecular formula C15H13NO4 B566146 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one CAS No. 1189362-86-4

1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one

Cat. No.: B566146
CAS No.: 1189362-86-4
M. Wt: 271.272
InChI Key: YIBYVKSDVRSLGT-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one is a natural product found in Micromelum integerrimum with data available.

Biological Activity

1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one is an acridone alkaloid compound primarily derived from the fruits of Zanthoxylum species, specifically Z. leprieurii and Z. zanthoxyloides. This compound has garnered attention for its diverse biological activities, particularly its antibacterial properties. Below, we explore the compound's biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Chemical Formula C₁₅H₁₃N₀₄
Molecular Weight 271.27 g/mol
CAS Number 1189362-86-4
Appearance Yellow solid
Solubility Soluble in chloroform, DMSO, acetone, etc.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial effects against various bacterial strains, making it a candidate for further development in anti-infection therapies .
  • Mechanisms of Action : The antibacterial properties are believed to be mediated through interference with bacterial cell wall synthesis and function, although detailed mechanisms require further elucidation through experimental studies .

Antibacterial Studies

A study by Wouatsa et al. (2013) highlighted the antibacterial activity of acridone alkaloids isolated from Zanthoxylum species. The research indicated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Case Studies

  • In Vitro Analysis : In vitro tests have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, two common pathogens responsible for various infections. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting a potential for use in antibiotic-resistant infections .
  • Synergistic Effects : Another study explored the synergistic effects of this compound when combined with other antibiotics. Results indicated enhanced efficacy against resistant bacterial strains when used in combination therapy .

Potential Applications

Given its biological activity, this compound may have applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibacterial agents.
  • Natural Product Research : Further exploration of its derivatives could yield compounds with improved efficacy and safety profiles.

Properties

IUPAC Name

1,3-dihydroxy-4-methoxy-10-methylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-16-9-6-4-3-5-8(9)14(19)12-10(17)7-11(18)15(20-2)13(12)16/h3-7,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBYVKSDVRSLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C=C3O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657700
Record name 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189362-86-4
Record name 1,3-Dihydroxy-4-methoxy-10-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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